5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the naphtho[2,3-c]pyran core, along with the 3,5-dimethylphenyl substituent, imparts distinct chemical and physical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired naphthopyran structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the naphthopyran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthopyran ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within a given system. The naphthopyran core can undergo photoisomerization, leading to changes in its optical properties. This property is exploited in applications such as photochromic materials, where the compound changes color upon exposure to light .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone
- 2-(3,5-Dimethylphenyl)-1,4-dihydropyridine
- 3,5-Dimethylphenyl-1H-pyrrole
Uniqueness
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its naphthopyran core, which imparts distinct optical and chemical properties. Compared to similar compounds, it exhibits unique photochromic behavior, making it valuable in applications requiring light-induced changes in properties .
Properties
CAS No. |
923026-75-9 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-7-14(2)9-16(8-13)20-18-6-4-3-5-15(18)10-17-11-23-12-19(22)21(17)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
AJHOSBJVSIBEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O)C |
Origin of Product |
United States |
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